molecular formula C10H10F2O3 B8439882 2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde

2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde

Cat. No. B8439882
M. Wt: 216.18 g/mol
InChI Key: WBXVOXZXBKAQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2,3-difluoro-6-(2-methoxyethoxy)benzaldehyde

InChI

InChI=1S/C10H10F2O3/c1-14-4-5-15-9-3-2-8(11)10(12)7(9)6-13/h2-3,6H,4-5H2,1H3

InChI Key

WBXVOXZXBKAQAH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(C=C1)F)F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2,3-difluoro-6-hydroxybenzaldehyde (0.63 g) and potassium carbonate (0.83 g) in N,N-dimethyl -formamide (4 mL) was added 2-methoxyethyl bromide (0.45 mL), and the mixture was stirred at room temperature for 3 days. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=85/15−60/40) to give 2,3-difluoro-6-(2-methoxyethoxy)benzaldehyde (0.62 g). This material was dissolved in tetrahydrofuran (6 mL). To the solution were added water (0.6 mL) and sodium borohydride (0.12 g), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give the title compound (0.61 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
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0.83 g
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reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
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0.45 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a manner similar to the method described in example 52a, 1,2-difluoro-4-(2-methoxy-ethoxy)-benzene (6.3 g, 33.4 mmol) prepared in example 101a was reacted with lithium diisopropylamine (20.1 mL, 2.0 M in THF, 40.1 mmol), N,N-dimethyl-formamide (3.11 mL, 40.1 mmol) and quenched with acetic acid (8.1 g, 134 mmol) and water (41.2 mL) in tetrahydrofuran to give 2,3-difluoro-6-(2-methoxy-ethoxy)-benzaldehyde as yellow oil (Yield: 5.8 g, 80.6%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step Two
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
41.2 mL
Type
solvent
Reaction Step Three

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